molecular formula C23H36N4OS2 B4332939 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE

Cat. No.: B4332939
M. Wt: 448.7 g/mol
InChI Key: GACJRCFVPPWUKA-UHFFFAOYSA-N
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Description

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of adamantyl, imidazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis. The piperazine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential as a therapeutic agent. The adamantyl group is known for its role in antiviral drugs like amantadine, suggesting that this compound might have similar applications.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, its rigid adamantyl core could impart stability and rigidity to polymers or other materials.

Mechanism of Action

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring could participate in hydrogen bonding or coordination with metal ions, while the adamantyl group could enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(1-adamantyl)-3-(2-thienyl)urea: This compound features an adamantyl group and a thienyl ring, similar to the adamantyl and imidazole groups in the target compound.

    4-(1-adamantyl)-1H-imidazole: This compound contains both an adamantyl group and an imidazole ring, making it structurally similar to the target compound.

    1-(1-adamantyl)-4-(4-methylpiperazin-1-yl)butan-1-one: This compound includes an adamantyl group and a piperazine ring, similar to the target compound.

Uniqueness

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE is unique due to its combination of adamantyl, imidazole, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4OS2/c1-16-20(3-8-29-2)25-22(24-16)30-15-21(28)26-4-6-27(7-5-26)23-12-17-9-18(13-23)11-19(10-17)14-23/h17-19H,3-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACJRCFVPPWUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 2
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE

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